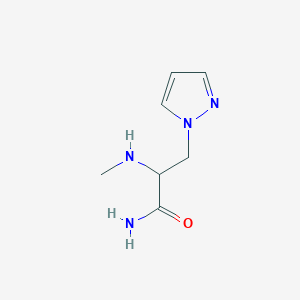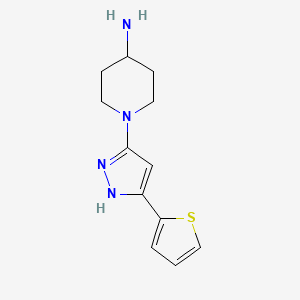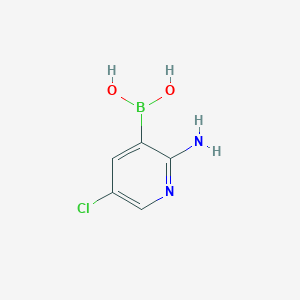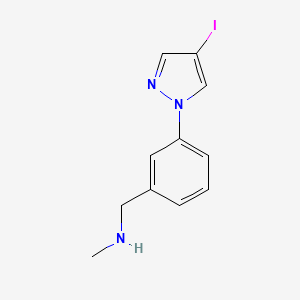
1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine is a compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a phenyl ring at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine typically involves the following steps:
Formation of 4-Iodopyrazole: This can be achieved by iodination of pyrazole using iodine and ammonium hydroxide.
Coupling Reaction: The 4-iodopyrazole is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the phenyl substitution.
4-Iodo-3-methyl-1H-pyrazole: Similar structure with a methyl group at the 3-position instead of the phenyl ring.
Uniqueness: 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H12IN3 |
|---|---|
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
1-[3-(4-iodopyrazol-1-yl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H12IN3/c1-13-6-9-3-2-4-11(5-9)15-8-10(12)7-14-15/h2-5,7-8,13H,6H2,1H3 |
InChI-Schlüssel |
CHURRQIIWZCUNM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=CC=C1)N2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


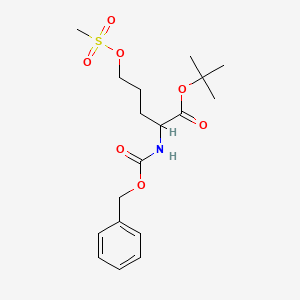
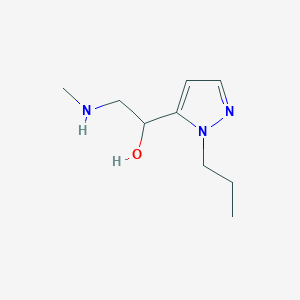
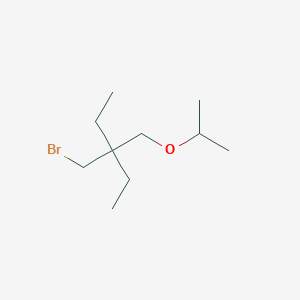

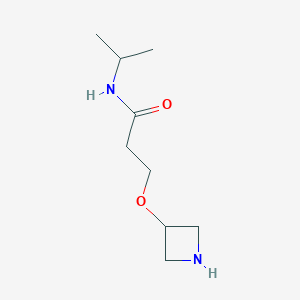
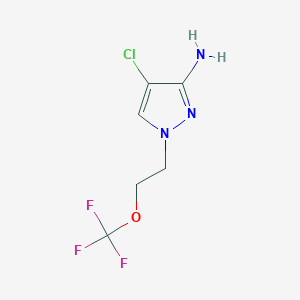
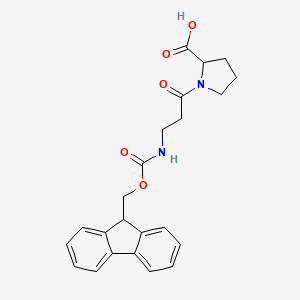

![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
